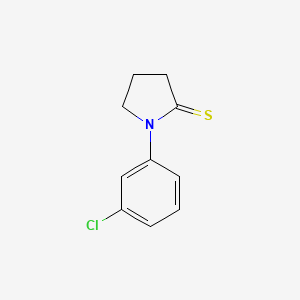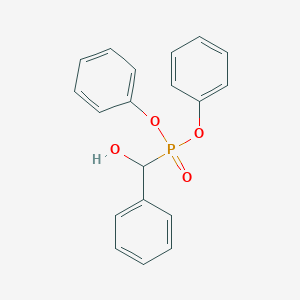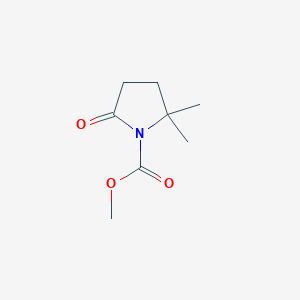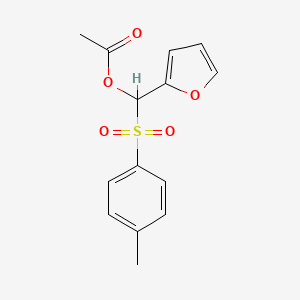![molecular formula C31H37OP B12885553 dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is a tertiary phosphine compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a complex aromatic structure, making it a valuable ligand in transition metal-catalyzed reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a Grignard reagent derived from 2-methoxyphenylmagnesium bromide . The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学的研究の応用
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation.
類似化合物との比較
Similar Compounds
Uniqueness
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is unique due to its specific aromatic structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, distinguishing it from other similar phosphine ligands.
特性
分子式 |
C31H37OP |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-30-18-10-8-16-28(30)24-20-22-25(23-21-24)29-17-9-11-19-31(29)33(26-12-4-2-5-13-26)27-14-6-3-7-15-27/h8-11,16-23,26-27H,2-7,12-15H2,1H3 |
InChIキー |
IBGVJCOMHBWNNS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)





